molecular formula C7H8N2O3 B13585739 Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate

Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate

Cat. No.: B13585739
M. Wt: 168.15 g/mol
InChI Key: CBMITMNLDAHKJB-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate is a chemical compound with the molecular formula C7H8N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyrazin-2-yl)acetate typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method includes the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid as a catalyst . This reaction leads to the formation of the desired compound through a 1,3-dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of a hydroxy group.

    Methyl pyrazine-2-carboxylate: Another derivative with a carboxylate ester group.

Uniqueness

Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy group allows for additional hydrogen bonding interactions, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-hydroxy-2-pyrazin-2-ylacetate

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)6(10)5-4-8-2-3-9-5/h2-4,6,10H,1H3

InChI Key

CBMITMNLDAHKJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=NC=CN=C1)O

Origin of Product

United States

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